12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one
Description
Structure
3D Structure
Properties
CAS No. |
62584-08-1 |
|---|---|
Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
12-hydroxy-12H-indolo[2,1-b]quinazolin-6-one |
InChI |
InChI=1S/C15H10N2O2/c18-13-10-6-2-4-8-12(10)17-14(13)16-11-7-3-1-5-9(11)15(17)19/h1-8,15,19H |
InChI Key |
UYTIXHDIFSRARY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(N3C4=CC=CC=C4C(=O)C3=N2)O |
Origin of Product |
United States |
Preparation Methods
One-Pot Tandem Synthesis via α-Halogenation and Copper-Catalyzed Cyclization
A highly efficient method reported involves a one-pot synthesis starting from 2-haloacetophenones and anthranilamides under aerobic conditions using iodine (I2), dimethyl sulfoxide (DMSO), and copper(I) iodide (CuI) as catalysts.
- α-Halogenation of 2-haloacetophenone
- Kornblum oxidation to form aldehyde intermediates
- Condensation with anthranilamide
- Aromatization and intramolecular N-arylation catalyzed by copper
This tandem process integrates five reactions in a single step, yielding indolo[2,1-b]quinazoline-6,12-diones, which are closely related to the target compound. Modifications of this method can yield the hydroxy derivative at position 12 by controlling reaction conditions.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | α-Halogenation | I2, DMSO | Halogenated acetophenone |
| 2 | Oxidation (Kornblum) | DMSO | Aldehyde intermediate |
| 3 | Condensation | Anthranilamide | Schiff base formation |
| 4 | Aromatization | Aerobic conditions | Aromatic ring formation |
| 5 | Intramolecular N-arylation | CuI catalyst, heat | Cyclized indoloquinazoline core |
Copper-Catalyzed Imidoylative Cross-Coupling and Cyclocondensation
Another approach involves copper-catalyzed cross-coupling between 2-isocyanobenzoates and amines, followed by cyclocondensation to form quinazolin-4-one derivatives. This method can be adapted to synthesize indoloquinazoline derivatives by using tryptamine or related indole-containing amines.
- Preparation of 2-isocyanobenzoates from anthranilic acid derivatives
- Reaction with amines (e.g., tryptamine) in the presence of Cu(OAc)2·H2O catalyst
- Stirring at room temperature under air atmosphere
- Workup and purification by column chromatography
This method offers mild conditions and good yields (around 77%) for quinazolinone derivatives structurally related to this compound.
Formylation and Subsequent Condensation with Anilines
A classical synthetic route involves formylation of indoloquinazoline precursors using the Vilsmeier–Haack reaction to introduce a formyl group at position 12, followed by condensation with substituted anilines to yield 12-substituted derivatives.
- Formylation of compound 2a at 0 °C using Vilsmeier–Haack reagent
- Reflux with substituted anilines in methanol for 1 hour
- Precipitation and recrystallization to purify the product
This method achieves yields between 80-90% and allows for structural diversification at position 12, including hydroxy substitution.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| One-Pot Tandem (I2/DMSO/CuI) | 2-Haloacetophenones, anthranilamide, I2, CuI, aerobic | Moderate to Good (varies) | Single-step, multiple reactions combined | Requires precise control of conditions |
| Copper-Catalyzed Cross-Coupling | 2-Isocyanobenzoates, amines, Cu(OAc)2·H2O, room temp | ~77% | Mild conditions, good selectivity | Requires preparation of isocyanobenzoates |
| Vilsmeier–Haack Formylation + Condensation | Vilsmeier–Haack reagent, substituted anilines, reflux | 80-90% | High yield, versatile substitution | Multi-step, uses corrosive reagents |
Research Findings and Optimization Notes
- The one-pot tandem synthesis is attractive for its efficiency but demands careful optimization of halogenation and oxidation steps to avoid side reactions.
- Copper-catalyzed methods benefit from mild conditions and air atmosphere, reducing the need for inert gas protection.
- Formylation-condensation routes allow for structural diversity at position 12, enabling the synthesis of hydroxy and other substituted derivatives with high purity and yield.
- Purification typically involves recrystallization or silica gel chromatography, with solvents such as methanol, dichloromethane, and ethyl acetate used depending on the method.
Chemical Reactions Analysis
Types of Reactions
NSC 292147 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: NSC 292147 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 292147 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of NSC 292147 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that derivatives of 12-hydroxyindolo[2,1-b]quinazoline-6(12H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study showed that analogs of this compound were tested against A549 (lung cancer), HT-29 (colon cancer), and DU-145 (prostate cancer) cell lines, revealing potent antitumor activity. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.2 | JNK pathway inhibition |
| HT-29 | 10.5 | Apoptosis induction |
| DU-145 | 12.3 | Cell cycle arrest |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Antimicrobial Properties
Recent studies have reported the antimicrobial efficacy of this compound against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes has been highlighted as a key factor in its antimicrobial action .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Synthesis and Structural Modifications
The synthesis of this compound has been optimized through various methods, including one-pot reactions that enhance yield and reduce reaction time. Structural modifications have been explored to improve its pharmacological properties, leading to the development of more potent derivatives with enhanced bioavailability and reduced toxicity .
Clinical Relevance
A notable case study involved the use of a derivative of this compound in a preclinical trial for cancer treatment. The study demonstrated significant tumor regression in xenograft models after treatment with the compound, highlighting its potential as a therapeutic agent in oncology .
Mechanistic Insights
Further mechanistic studies revealed that the compound could modulate signaling pathways associated with inflammation and apoptosis, making it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments for various diseases .
Mechanism of Action
The mechanism of action of NSC 292147 involves its interaction with specific molecular targets and pathways within cells. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of indoloquinazolines are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key derivatives:
Physicochemical and Pharmacokinetic Properties
- Solubility : The 12-hydroxy derivative is expected to have higher aqueous solubility than tryptanthrin due to polar -OH, but lower than 8-hydroxy-dione analogs .
- Stability : Halogenated derivatives (e.g., 8-fluoro) exhibit greater metabolic stability, whereas hydroxylated compounds may undergo rapid glucuronidation .
- Photophysical Properties : Tryptanthrin derivatives generate singlet oxygen under UV light, useful in photodynamic therapy. The 12-hydroxy analog’s fluorescence profile is unreported but warrants investigation .
Biological Activity
12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often integrate techniques such as microwave-assisted synthesis or conventional reflux methods. For instance, one study described the one-pot synthesis of pyrido[2,1-b]quinazoline derivatives, which can be adapted to include the indole framework necessary for producing 12-hydroxy derivatives .
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound and its analogs. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. Notably, it has been shown to increase caspase-3 levels significantly in treated cells, indicating a strong apoptotic effect .
Antimicrobial and Anti-inflammatory Activities
Beyond its anticancer properties, this compound exhibits notable antimicrobial and anti-inflammatory activities. Research indicates that compounds within this class can inhibit bacterial growth and reduce inflammation markers in vitro. For example, derivatives have been tested for their ability to combat various bacterial strains, showcasing a broad spectrum of antibacterial activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the indole or quinazoline moieties can significantly influence potency and selectivity:
- Substituents on the quinazoline ring : Variations in substituents can enhance binding affinity to target proteins such as EGFR.
- Hydroxyl group positioning : The presence and location of hydroxyl groups are critical for maintaining biological activity and improving solubility.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In vitro studies on cancer cell lines : A study demonstrated that this compound exhibited potent cytotoxicity against multiple cancer types with IC50 values comparable to established chemotherapeutics like erlotinib .
- Antimicrobial efficacy : In another investigation, derivatives were screened against common pathogens, revealing promising results that suggest further development for treating infections caused by resistant strains .
- Anti-inflammatory effects : A recent study reported that compounds derived from this scaffold reduced pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases .
Q & A
Basic: What synthetic methodologies are employed to synthesize 12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one derivatives?
Answer:
- Condensation of isatin and isatoic anhydride : A common route involves refluxing isatin and isatoic anhydride in pyridine with N-methylpiperidine as a catalyst, yielding indolo[2,1-b]quinazoline-6,12-dione (tryptanthrin) with ~50% efficiency .
- Ugi reaction/cyclization : A sequential Ugi reaction followed by iodine-promoted cyclization and Staudinger/aza-Wittig reactions enables access to 6-hydroxy derivatives. This method achieves good yields (e.g., 60–75%) and allows modular functionalization .
- Nucleophilic substitution : Reactions at the 6-keto position with hydrazines or CH-acidic compounds introduce hydroxy or alkyl groups, as demonstrated in derivatives like rac-(6S)-6-hydroxy-6-substituted analogs .
Basic: How are structural and electronic properties of these compounds characterized?
Answer:
- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and intermolecular interactions (e.g., π-π stacking distances of 3.3–3.5 Å) .
- Spectroscopy :
- Scanning Tunneling Microscopy (STM) : Maps the lowest unoccupied molecular orbital (LUMO) distribution, critical for understanding electron-transfer properties .
Advanced: What experimental designs elucidate anti-inflammatory mechanisms?
Answer:
- Pathway inhibition assays :
- Cellular models : Neuronal differentiation assays in SH-SY5Y neuroblastoma cells assess neuroprotective effects (e.g., 30% increase in neurite outgrowth at 20 μM) .
Advanced: How are structure-activity relationships (SAR) optimized computationally?
Answer:
- 3D-QSAR and pharmacophore modeling : Identifies critical substituents (e.g., 7-dimethylaminoethylamino groups enhance antiproliferative activity by 10-fold) .
- DFT calculations : Predicts redox potentials (e.g., HOMO-LUMO gaps of 3.2–3.5 eV) and correlates with antileishmanial activity (IC = 0.8–15 μM) .
- Molecular docking : Validates binding to heme (e.g., ΔG = -9.2 kcal/mol for antimalarial derivatives) .
Advanced: What strategies improve photophysical properties for imaging applications?
Answer:
- Functionalization at the 6-position : Introducing electron-donating groups (e.g., -NH) red-shifts fluorescence emission (λ = 550–600 nm) and increases quantum yields (Φ = 0.2–0.4) .
- STM imaging : Directly visualizes LUMO distribution on Au(111) surfaces, guiding design of photosensitizers .
Advanced: How are contradictions in biological activity data resolved?
Answer:
- Reproducibility protocols : Standardize assay conditions (e.g., parasite strain, serum concentration) to address variability in antimalarial IC values (1–50 μM) .
- Metabolite profiling : LC-MS identifies oxidation byproducts (e.g., 8-hydroxytryptanthrin) that may confound activity .
- Crystal structure validation : Confirms purity and stereochemistry of derivatives to rule out racemic mixtures .
Interdisciplinary: How can synthesis be integrated with biophysical analysis?
Answer:
- Combined synthesis/STM workflows : Post-synthetic STM imaging on HOPG surfaces resolves molecular packing and electronic behavior .
- Cyclic voltammetry : Measures redox potentials (e.g., E = -1.1 V vs. Ag/AgCl) to predict metabolic stability .
- Synchrotron XRD : Resolves halogen-substituted derivatives (e.g., 7,9-dichloro analogs) for structure-property correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
